molecular formula C11H12O B8646825 4-Allyloxystyrene

4-Allyloxystyrene

Cat. No. B8646825
M. Wt: 160.21 g/mol
InChI Key: ZSZUAWYMYCAJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyloxystyrene is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-ethenyl-4-prop-2-enoxybenzene

InChI

InChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h3-8H,1-2,9H2

InChI Key

ZSZUAWYMYCAJNX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction described in Example 1 was repeated on the same scale but with the reaction temperature maintained in the range of 4°-6° C., rather than 10° C., during the addition of 4-acetoxystyrene and allyl bromide. In this case, 4-allyloxystyrene was obtained in 82% yield following vacuum distillation. Residual concentrations of 4-acetoxystyrene and 4-vinylphenol were 4 and 9% respectively.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
82%

Synthesis routes and methods II

Procedure details

To a 4-necked, nitrogen swept, 2 liter glass reaction vessel equipped with a mechanical stirrer, double-walled condenser, thermocouple and pressure compensating addition funnel is added 1,4-dioxane (600 mls), potassium hydroxide (112.0 g, 2.00 moles) and water (39 g). The mixture is stirred and cooled to 10° C. at which time 4-acetoxystyrene (162.0 g, 1.00 moles) is added over approximately 5 minutes. The mixture is stirred for a further 1.5 hour and cooled to 5° C. A solution of allylbromide (133.1 g, 1.10 moles) in 1,4-dioxane (50 mls) is added dropwise over 15 minutes and the reaction mixture is stirred for a further 1.5 hours, while the temperature is maintained between 5° and 10° C. The stirred mixture is gradually heated to 60° C. Heating and stirring are continued at this temperature for a further 2.5 hours. On cooling the mixture is filtered and most of the solvent is removed under reduced pressure. The residue obtained is dissolved in toluene (300 mls) and the solution washed with 4×300 ml portions of water, dried over sodium sulfate and the solvent distilled under reduced pressure to yield crude 4-allyloxystyrene in high yield.
[Compound]
Name
glass
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step Two
Quantity
133.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
112 g
Type
reactant
Reaction Step Five
Name
Quantity
39 g
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Five

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